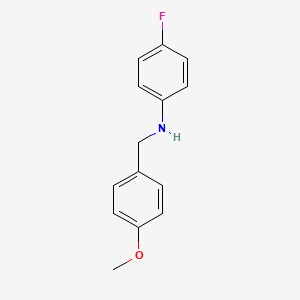

4-Fluoro-N-(4-methoxybenzyl)aniline

Description

Contextual Significance of Fluorinated and Alkoxy-Substituted Anilines

Similarly, the presence of an alkoxy group, such as a methoxy (B1213986) group (-OCH3), can profoundly influence a molecule's properties. Alkoxy groups are electron-donating through resonance and can modulate the electronic environment of the aromatic ring. This can impact the reactivity of the compound and its ability to engage in specific biological interactions. In drug discovery, alkoxy-substituted anilines are explored for their potential to improve pharmacological activity and pharmacokinetic profiles. nih.gov The strategic placement of alkoxy groups is a key design element in the synthesis of various biologically active compounds, including anticancer and antimicrobial agents.

Overview of the Chemical Compound 4-Fluoro-N-(4-methoxybenzyl)aniline within Organic Synthesis and Advanced Research Landscapes

This compound is a secondary amine that incorporates the key structural features of a fluorinated aniline (B41778) and an alkoxy-substituted benzyl (B1604629) group. This unique combination of moieties suggests its potential as a valuable intermediate in organic synthesis and a candidate for investigation in advanced research fields.

The synthesis of this compound would typically involve the reductive amination of 4-fluoroaniline (B128567) with 4-methoxybenzaldehyde (B44291). This common and efficient reaction first forms an imine intermediate, which is then reduced to the secondary amine. An alternative approach could be the N-alkylation of 4-fluoroaniline with 4-methoxybenzyl halide. dergipark.org.tr

While specific, in-depth research on the applications of this compound is not extensively documented in publicly available literature, its structural components point towards several areas of potential utility. The presence of the fluorinated aniline motif suggests possible applications in medicinal chemistry, where it could serve as a precursor to more complex molecules with enhanced biological activity. nih.gov The methoxybenzyl group could also play a role in directing biological interactions or influencing the compound's physical properties. In the realm of materials science, such N-substituted anilines can be precursors to polymers or other functional materials with specific electronic or optical properties.

Due to the limited availability of specific experimental data for this compound, the following tables present known data for the compound alongside representative data for structurally analogous N-substituted anilines to provide a comparative context for its expected properties.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |

| This compound | C₁₄H₁₄FNO | 231.27 | Not available | Not available |

| N-(4-Methoxybenzyl)aniline | C₁₄H₁₅NO | 213.27 | Yellow oil | Not available |

| 4-Chloro-N-(4-methoxybenzyl)aniline | C₁₄H₁₄ClNO | 247.72 | Yellow solid | Not available |

| 4-Fluoro-N-(4-fluorobenzyl)aniline | C₁₃H₁₁F₂N | 219.23 | Off-white solid | Not available |

| N-(4-Methoxybenzylidene)-4-fluoroaniline* | C₁₄H₁₂FNO | 229.25 | Solid | 65-69 |

*Note: This is an imine, not a secondary amine, included for structural comparison. Data sourced from rsc.orgrsc.orgcymitquimica.comsigmaaldrich.com.

Table 2: Spectroscopic Data for Structurally Related N-Substituted Anilines

| Compound Name | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |

| N-(4-Methoxybenzyl)aniline | 7.35 (d), 7.24 (m), 6.94 (m), 6.77 (m), 6.69 (dd), 4.30 (s), 4.00 (s), 3.85 (s) | 158.9, 148.3, 131.5, 129.3, 128.9, 117.5, 114.1, 112.9, 55.3, 47.8 |

| 4-Chloro-N-(4-methoxybenzyl)aniline | 7.15 (d), 7.01 (d), 6.77 (d), 6.44 (d), 4.11 (s), 3.85 (s), 3.71 (s) | 158.98, 146.76, 130.94, 129.09, 128.77, 122.03, 114.06, 114.02, 55.34, 47.85 |

| 4-Fluoro-N-(4-fluorobenzyl)aniline | 7.35 (dd), 7.06 (t), 6.91 (t), 6.58 (m), 4.29 (s), 3.94 (s) | 162.1 (d), 156.0 (d), 144.3 (d), 134.9 (d), 129.0 (d), 115.6 (dd), 115.6 (d), 113.7 (d), 48.3 |

*Data sourced from rsc.orgrsc.org. The presented data for related compounds suggest the expected chemical shifts for the protons and carbons in this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-N-[(4-methoxyphenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO/c1-17-14-8-2-11(3-9-14)10-16-13-6-4-12(15)5-7-13/h2-9,16H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSIXDRVRPADHPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301249179 | |

| Record name | N-(4-Fluorophenyl)-4-methoxybenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301249179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80143-71-1 | |

| Record name | N-(4-Fluorophenyl)-4-methoxybenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80143-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Fluorophenyl)-4-methoxybenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301249179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-FLUOROPHENYL)-4-METHOXYBENZYLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Elucidation of 4 Fluoro N 4 Methoxybenzyl Aniline

X-ray Diffraction (XRD) for Crystalline Structure Determination of Analogues

Crystal Structure Analysis of Related N-Arylidene-4-fluoroaniline Derivatives

The precise three-dimensional arrangement of atoms in a crystalline solid is fundamental to understanding a compound's physical and chemical properties. While a crystal structure for 4-Fluoro-N-(4-methoxybenzyl)aniline itself is not detailed in the provided sources, extensive analysis of closely related N-Arylidene-4-fluoroaniline derivatives, which are Schiff bases, offers significant insight into the expected structural characteristics. These derivatives share the core feature of a 4-fluoroaniline (B128567) group linked to a substituted benzene (B151609) ring via an imine (-CH=N-) bridge, providing a strong basis for structural analogy.

One such related compound, 4-Fluoro-N-(4-hydroxybenzylidene)aniline, crystallizes in the orthorhombic system. nih.gov A defining feature of its structure is the non-planar conformation. The two aromatic rings (the 4-fluorophenyl group and the 4-hydroxyphenyl group) are significantly twisted relative to each other, with the planes of the rings being inclined at an angle of 50.52 (8)°. nih.govresearchgate.net This twist is characteristic of many aromatic Schiff bases. The imine unit (-HC=N-) that bridges the rings is not coplanar with them, making dihedral angles of 10.6 (2)° with the hydroxybenzene ring and 40.5 (2)° with the fluorobenzene (B45895) ring. nih.govresearchgate.net The molecule adopts an E-configuration about the C=N double bond. nih.gov

Another derivative, N-(4-bromobenzylidene)-4-fluoroaniline (BBFA), also crystallizes in the orthorhombic system, though with a different space group. researchgate.net Similarly, 4-fluoro salicylideneaniline (B1219908) (4FSA) adopts a monoclinic crystal system with a centrosymmetric space group P21/c. researchgate.net The consistent theme across these related structures is the inherent non-planarity, where the phenyl rings are twisted out of the plane of the central imine linkage. This structural motif arises from a balance between the steric hindrance of the aromatic rings and the electronic effects of the substituents.

The table below summarizes the crystallographic data for these representative N-Arylidene-4-fluoroaniline derivatives.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | V (ų) | Z | Ref |

| 4-Fluoro-N-(4-hydroxybenzylidene)aniline | C₁₃H₁₀FNO | Orthorhombic | Pca2₁ | 11.0153(8) | 9.8596(7) | 9.5476(6) | 1036.93(12) | 4 | nih.gov |

| N-(4-bromobenzylidene)-4-fluoroaniline (BBFA) | C₁₃H₉BrFN | Orthorhombic | Pbca | - | - | - | - | - | researchgate.net |

| 4-fluoro salicylideneaniline (4FSA) | C₁₃H₁₀FNO | Monoclinic | P21/c | - | - | - | - | - | researchgate.net |

Intermolecular Interactions and Hydrogen Bonding Networks in Solid State

The way molecules pack together in a crystal is governed by a complex network of intermolecular forces. In N-Arylidene-4-fluoroaniline derivatives, hydrogen bonding and other weak interactions play a crucial role in stabilizing the crystal lattice and defining the supramolecular architecture.

In the solid state of 4-Fluoro-N-(4-hydroxybenzylidene)aniline, a combination of hydrogen bonds dictates the molecular assembly. nih.gov A classical O—H⋯N hydrogen bond is a primary interaction, where the hydroxyl group of one molecule donates its proton to the nitrogen atom of the imine group of an adjacent molecule. This interaction links the molecules into infinite one-dimensional zigzag chains along the c-axis. nih.govresearchgate.net

Furthermore, weaker C—H⋯F hydrogen bonds are present. These interactions involve a hydrogen atom from a benzene ring and the fluorine atom of a neighboring molecule, creating chains that propagate along the b-axis. nih.govresearchgate.net The combination of these orthogonal chains contributes to a robust three-dimensional structure. The molecules are also organized by C—H⋯π contacts, which further link the molecules along the a-axis, resulting in a head-to-tail stacking arrangement. nih.govresearchgate.net The interplay of these O—H⋯N, C—H⋯F, and C—H⋯π forces creates a highly organized and stable 3D network. researchgate.net

The table below details the types of intermolecular interactions observed in a related derivative.

| Compound Name | Interaction Type | Description | Ref |

| 4-Fluoro-N-(4-hydroxybenzylidene)aniline | O—H⋯N | Forms 1D zigzag chains along the c-axis | nih.govresearchgate.net |

| 4-Fluoro-N-(4-hydroxybenzylidene)aniline | C—H⋯F | Forms chains along the b-axis | nih.govresearchgate.net |

| 4-Fluoro-N-(4-hydroxybenzylidene)aniline | C—H⋯π | Links molecules along the a-axis, contributing to a 3D network | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic structure of molecules by measuring the absorption of light, which corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the UV-Vis spectrum is typically characterized by absorption bands arising from π→π* and n→π* electronic transitions associated with the aromatic rings and heteroatoms.

The electronic spectrum of a molecule is influenced by its chromophores (light-absorbing groups) and auxochromes (groups that modify the absorption of chromophores). In this compound, the key chromophores are the fluorinated and methoxy-substituted benzene rings and the aniline (B41778) nitrogen atom. The fluorine atom and the methoxy (B1213986) group act as auxochromes, modifying the energy levels of the molecular orbitals and thus the wavelengths of absorption.

Studies on related compounds provide insight into the expected spectral features. For instance, analysis of 4-fluoro salicylideneaniline (4FSA) revealed its region of optical transmission, which is essential for understanding its electronic behavior. researchgate.net In another complex molecule containing a methoxyphenyl group, two primary absorption peaks were observed in the ultraviolet region at 348 nm and 406 nm. scielo.org.za A lower energy transition, corresponding to the HOMO→LUMO transition, was found in the visible region at 522 nm. scielo.org.za

For this compound, one would expect to observe:

π→π transitions:* These are typically high-intensity absorptions associated with the delocalized π-electron systems of the two aromatic rings. The substitution by fluoro and methoxy groups can cause a bathochromic (red) shift compared to unsubstituted benzene.

n→π transitions:* These lower-intensity absorptions involve the promotion of a non-bonding electron from the nitrogen atom to an anti-bonding π* orbital of the aromatic ring. These transitions are often observed as shoulders on the more intense π→π* bands.

The solvent used for analysis can also influence the spectrum, with polar solvents often causing shifts in the absorption maxima (λ_max_) due to stabilization of the ground or excited states.

The table below presents UV-Vis absorption data for a related compound, illustrating the types of transitions observed.

| Compound | Solvent | λ_max (nm) | Transition Type (Assignment) | Ref |

| (2Z, 5Z)-3-N(4-methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one | Not Specified | 348 | π→π | scielo.org.za |

| (2Z, 5Z)-3-N(4-methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one | Not Specified | 406 | π→π | scielo.org.za |

| (2Z, 5Z)-3-N(4-methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one | Not Specified | 522 | HOMO→LUMO | scielo.org.za |

Chemical Reactivity and Derivatization Chemistry of 4 Fluoro N 4 Methoxybenzyl Aniline

Electrophilic Aromatic Substitution on the Aromatic Rings

The structure of 4-Fluoro-N-(4-methoxybenzyl)aniline presents two aromatic rings susceptible to electrophilic aromatic substitution, with reactivity governed by the interplay of the substituents on each ring. The N-benzylamino group, being an activating group, directs incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org

On the 4-fluorophenyl ring, the secondary amine group is a powerful activating, ortho, para-director, while the fluorine atom is a deactivating, ortho, para-director. The strong activating effect of the amino group dominates, directing substitution primarily to the positions ortho to the amine (positions 2 and 6). However, the high reactivity of arylamines can often lead to multiple substitutions and oxidative side reactions. libretexts.org To achieve controlled monosubstitution, the activating effect of the amine can be moderated by converting it into an amide derivative before carrying out the substitution. libretexts.orglibretexts.org

On the 4-methoxybenzyl ring, the methoxy (B1213986) group (-OCH₃) is an activating, ortho, para-director. The benzyl (B1604629) CH₂ group insulates this ring from the direct electronic effects of the nitrogen atom. Therefore, electrophilic attack will occur on this ring as well, at the positions ortho to the methoxy group (positions 3' and 5').

A relevant transformation for such electron-rich aromatic compounds is the Vilsmeier-Haack reaction, which is used for the formylation of activated arenes like anilines and phenols. wikipedia.orgjk-sci.comyoutube.comchemistrysteps.com This reaction employs a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce an aldehyde group onto the aromatic ring. wikipedia.orgchemistrysteps.comnumberanalytics.com For this compound, formylation would be expected to occur at the most activated positions, likely ortho to the amino group.

Reactions Involving the Secondary Amine Functionality

The secondary amine in this compound is a key site for derivatization through reactions such as N-acylation and N-alkylation.

N-Acylation: Secondary amines readily react with acylating agents like acyl chlorides or anhydrides to form N,N-disubstituted amides. fiveable.me This reaction can be used to introduce a variety of acyl groups onto the nitrogen atom of this compound, modifying its chemical and biological properties. Palladium-catalyzed N-acylation has also been demonstrated for N-H sulfoximines using aryl halides and a source of carbon monoxide, a technique that could be adaptable for secondary amines.

N-Alkylation: The secondary amine can be further alkylated to form a tertiary amine. This can be achieved using alkyl halides, though such reactions with diarylamines can sometimes require harsh conditions. rsc.org More modern and milder methods include the use of alcohols catalyzed by manganese pincer complexes through a "borrowing hydrogen" mechanism or the use of aryl esters catalyzed by triarylboranes. rsc.orgnih.gov These methods provide efficient pathways to introduce additional alkyl or substituted benzyl groups.

Transformations of the Methoxy Substituent

The methoxy group (-OCH₃) on the benzyl portion of the molecule is relatively stable, but it can be cleaved to yield a phenolic hydroxyl group (-OH). This transformation is a common strategy in medicinal chemistry to introduce a hydrogen bond donor and potentially modulate biological activity.

The most common and effective reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). nih.govpearson.com The reaction proceeds through the formation of an ether-BBr₃ adduct, followed by nucleophilic attack of a bromide ion on the methyl group. gvsu.educore.ac.uk Studies have shown that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether, proceeding through charged intermediates to ultimately form a triphenoxyborane species, which is then hydrolyzed during workup to give the final phenol. nih.govresearchgate.net

Synthesis of Advanced Derivatives and Analogues

The core structure of this compound serves as a platform for creating more complex molecules, including Schiff bases, thioureas, and pyrazoles, often utilizing its precursors.

Preparation of Substituted Schiff Bases

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (–C=N–). They are typically formed by the condensation of a primary amine with a carbonyl compound (aldehyde or ketone). acta.co.inedu.krd The title compound, being a secondary amine, is the reduced product of a Schiff base. However, its precursors, 4-fluoroaniline (B128567) and 4-methoxyaniline, are commonly used to synthesize a wide range of Schiff bases.

For instance, reacting 4-fluoroaniline with various substituted benzaldehydes is a common method to produce fluorinated Schiff bases. researchgate.net Similarly, 4-methoxyaniline can be condensed with aldehydes like 4-hydroxybenzaldehyde (B117250) to yield the corresponding imines. ijcm.irijcm.ir These reactions are often carried out by refluxing the reactants in a solvent like methanol (B129727) or ethanol, sometimes with catalytic acid or base. acta.co.inidosr.org

| Amine Precursor | Carbonyl Compound | Resulting Schiff Base Type | Reference |

|---|---|---|---|

| 4-Fluoroaniline | Substituted Aromatic Aldehydes | (E)-N-(Arylmethylene)-4-fluoroanilines | researchgate.net |

| 4-Methoxyaniline | 4-Hydroxybenzaldehyde | (E)-4-methoxy-N-(4-hydroxybenzylidene)aniline | ijcm.irijcm.ir |

| 4-Methoxyaniline | 4-Methoxybenzaldehyde (B44291) | (E)-4-methoxy-N-(4-methoxybenzylidene)aniline | idosr.org |

| p-Chloroaniline | m-Nitrobenzaldehyde | 4-Chloro-N-[(E)(nitrophenyl)methylene]aniline | jetir.org |

Formation of Thiourea Derivatives from Fluoroaniline (B8554772) Precursors

Thiourea derivatives are known for a wide range of biological activities and are versatile intermediates in synthesis. mdpi.com They are commonly synthesized by the reaction of a primary amine with an isothiocyanate. researchgate.netmdpi.com The precursor 4-fluoroaniline can be readily converted into N-(4-fluorophenyl)thiourea derivatives.

The general synthesis involves the nucleophilic addition of the amino group of 4-fluoroaniline to the electrophilic carbon atom of an isothiocyanate. This reaction is typically carried out in a suitable solvent like dichloromethane (B109758) or acetone. mdpi.comanalis.com.my A variety of N,N'-disubstituted thioureas can be prepared by using different substituted isothiocyanates. mdpi.com

| Amine Precursor | Isothiocyanate Reactant | Resulting Thiourea Product Type | Reference |

|---|---|---|---|

| 4-Fluoroaniline | Phenyl isothiocyanate | 1-(4-Fluorophenyl)-3-phenylthiourea | researchgate.net |

| Alkoxy anilines | 4-Fluorophenyl isothiocyanate | N-(Alkoxyphenyl)-N'-(4-fluorophenyl)thiourea | mdpi.com |

| Various primary amines | Phenyl isothiocyanate | Symmetrical and unsymmetrical thioureas | researchgate.net |

Synthesis of Pyrazole-Containing Analogues

Pyrazole (B372694) derivatives are a significant class of heterocyclic compounds with diverse pharmacological applications. nih.govnih.gov The synthesis of pyrazoles typically involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or a suitable equivalent. nih.govorganic-chemistry.orgdergipark.org.tr

Aniline (B41778) derivatives such as 4-fluoroaniline can serve as precursors for pyrazole synthesis. A common route involves converting the aniline to an arylhydrazine, which is then reacted with a β-diketone. nih.govnih.gov Another powerful strategy is the multicomponent synthesis where, for example, an enaminone, a hydrazine, and an aryl halide react in a one-pot process to form highly substituted pyrazoles. nih.gov

More directly, analogues of this compound containing a pyrazole ring can be synthesized. For instance, a pyrazole aldehyde, such as 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, can undergo reductive amination with a substituted fluoroaniline. This method directly incorporates the fluoroaniline moiety into a complex pyrazole-containing structure, mirroring the synthesis of the parent compound.

| Key Precursors | Reaction Type | Product Type | Reference |

|---|---|---|---|

| 1,3-Diketones, Hydrazines | Cyclocondensation | Polysubstituted Pyrazoles | nih.govorganic-chemistry.org |

| α,β-Unsaturated Ketones, Hydrazines | Cyclocondensation followed by oxidation | Pyrazoles (via pyrazolines) | nih.gov |

| Saturated Ketones, Hydrazines | Cascade [3+2] Annulation | 1,3-Disubstituted Pyrazoles | sioc-journal.cn |

| Enaminones, Hydrazine, Aryl Halides | One-pot Cyclization/Ullmann Coupling | 1,3-Substituted Pyrazoles | nih.gov |

Amide and Benzamide (B126) Derivatives

The secondary amine functionality of this compound serves as a key site for derivatization, readily undergoing acylation and benzoylation reactions to form a variety of amide and benzamide derivatives. These reactions are fundamental in organic synthesis and are often employed to introduce new functional groups, modify the electronic and steric properties of the parent molecule, and explore its potential in various applications.

The nitrogen atom of the secondary amine in this compound is nucleophilic and can react with a range of acylating and benzoylating agents. The presence of the electron-donating 4-methoxybenzyl group and the electron-withdrawing 4-fluorophenyl group on the nitrogen atom influences its reactivity. While the methoxy group enhances the electron density on the nitrogen, the fluorophenyl group partially withdraws it. This balanced electronic nature generally allows for efficient amide and benzamide bond formation under standard acylation conditions.

Commonly, the synthesis of amide derivatives from secondary amines like this compound involves the use of acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling reagents. Similarly, benzamide derivatives are typically prepared using benzoyl chloride or its substituted analogs.

General Synthesis of Amide Derivatives

The acylation of this compound can be achieved by reacting it with an appropriate acylating agent, such as an acyl chloride or acid anhydride, often in the presence of a base to neutralize the hydrogen halide byproduct.

A general reaction scheme is as follows:

Where R can be a variety of alkyl or aryl groups.

Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be used to facilitate the reaction between a carboxylic acid and this compound. This method is particularly useful for synthesizing a diverse range of amide derivatives from various carboxylic acids under mild conditions.

A study on the synthesis of fatty acid-derived N-(4-methoxybenzyl)amides utilized a similar approach, where N-(4-methoxybenzyl)amine was reacted with fatty acids using DCC and DMAP as catalysts to yield the corresponding amides. nih.gov This suggests that this compound would likely undergo similar reactions to produce a range of N-(4-fluorophenyl)-N-(4-methoxybenzyl)alkanamides.

| Reagent/Catalyst | Reaction Conditions | Product Type |

| Acyl Chloride/Base | Inert solvent, room temp. or gentle heating | Aliphatic/Aromatic Amides |

| Acid Anhydride/Base | Inert solvent, room temp. or gentle heating | Aliphatic/Aromatic Amides |

| Carboxylic Acid/DCC/DMAP | Inert solvent, room temp. | Diverse Amide Derivatives |

General Synthesis of Benzamide Derivatives

The synthesis of benzamide derivatives of this compound typically involves its reaction with benzoyl chloride or a substituted benzoyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to act as a scavenger for the hydrochloric acid that is formed.

A general reaction scheme is as follows:

Where Ar can be a phenyl group or a substituted phenyl group.

The reactivity of the benzoylating agent can be tuned by the substituents on the aromatic ring. Electron-withdrawing groups on the benzoyl chloride can increase its reactivity, while electron-donating groups may decrease it.

Research on the benzoylation of di-n-propylamine for its recovery from industrial effluents demonstrated the straightforward nature of the reaction between a secondary amine and benzoyl chloride. rsc.org This supports the feasibility of synthesizing N-(4-fluorophenyl)-N-(4-methoxybenzyl)benzamide and its derivatives through similar established protocols.

| Reagent | Base | Solvent | Product |

| Benzoyl Chloride | Pyridine or Triethylamine | Dichloromethane or Toluene | N-(4-fluorophenyl)-N-(4-methoxybenzyl)benzamide |

| Substituted Benzoyl Chloride | Pyridine or Triethylamine | Dichloromethane or Toluene | Substituted Benzamide Derivatives |

Computational and Theoretical Chemistry Studies of 4 Fluoro N 4 Methoxybenzyl Aniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Computational studies utilizing Density Functional Theory (DFT) are instrumental in elucidating the electronic structure and optimizing the molecular geometry of 4-Fluoro-N-(4-methoxybenzyl)aniline. These calculations provide a foundational understanding of the molecule's three-dimensional arrangement and the distribution of electrons. By employing methods such as B3LYP with a suitable basis set, researchers can determine key structural parameters.

For analogous compounds, such as N-(p-methoxybenzylidene)aniline, DFT calculations have been used to identify the most stable conformer. Similar analyses for this compound would involve the systematic exploration of potential energy surfaces to locate the global minimum energy structure. This process reveals bond lengths, bond angles, and dihedral angles that define the molecule's shape. The inclusion of a fluorine atom on one aromatic ring and a methoxy (B1213986) group on the other introduces electronic asymmetry, which significantly influences the molecular geometry and reactivity. Theoretical calculations are crucial for understanding how these substitutions modulate the electron distribution within the aromatic systems.

Optimized Geometric Parameters (Theoretical) The following table is a hypothetical representation of data that would be generated from DFT calculations for this compound, based on findings for similar structures. Actual values would require specific computational studies.

| Parameter | Value |

| C-F Bond Length | ~1.35 Å |

| C-N Bond Length (Aniline Ring) | ~1.42 Å |

| N-CH₂ Bond Length | ~1.45 Å |

| CH₂-C Bond Length (Methoxybenzyl Ring) | ~1.51 Å |

| C-O Bond Length | ~1.37 Å |

| O-CH₃ Bond Length | ~1.43 Å |

| Dihedral Angle (Ring 1 - N - CH₂ - Ring 2) | Variable (Conformer Dependent) |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding the chemical reactivity and electronic properties of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity.

In this compound, the HOMO is expected to be localized primarily on the electron-rich methoxybenzyl and aniline (B41778) moieties, which can act as electron donors. Conversely, the LUMO is anticipated to be distributed across the aromatic rings, with potential contributions from the electron-withdrawing fluorine atom. A smaller HOMO-LUMO gap would suggest higher reactivity and potential for applications in areas like nonlinear optics.

Calculated FMO Properties (Theoretical) This table represents hypothetical FMO data for this compound based on general principles and data from related compounds.

| Parameter | Energy (eV) |

| HOMO Energy | -5.5 to -6.0 |

| LUMO Energy | -1.0 to -1.5 |

| HOMO-LUMO Energy Gap (ΔE) | 4.0 to 5.0 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface.

For this compound, the MEP map would likely show negative potential (red and yellow regions) concentrated around the electronegative fluorine, nitrogen, and oxygen atoms, indicating these as sites prone to electrophilic attack. The hydrogen atoms of the amine and methyl groups, as well as parts of the aromatic rings, would exhibit positive potential (blue regions), suggesting their susceptibility to nucleophilic attack. The analysis of MEP surfaces is crucial for understanding intermolecular interactions, such as hydrogen bonding.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is a key factor in stabilizing the molecule. This is quantified by the second-order perturbation energy, E(2).

Key NBO Interactions (Hypothetical) This table illustrates potential NBO interactions and their stabilization energies for this compound.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (N) | π* (C-C) of Aniline Ring | High |

| LP (O) | π* (C-C) of Methoxybenzyl Ring | High |

| π (C-C) | π* (C-C) | Moderate |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis absorption)

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for validation of the theoretical model.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical predictions are valuable for assigning the signals in experimental NMR spectra.

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). This analysis provides information about the electronic transitions between molecular orbitals, including the maximum absorption wavelength (λmax). For molecules with potential nonlinear optical (NLO) properties, these calculations are particularly important.

Conformational Analysis and Energetic Profiles

The flexibility of the benzylamine (B48309) linker in this compound allows for multiple conformations. Conformational analysis involves systematically rotating the single bonds and calculating the energy of each resulting conformer to identify the most stable structures and the energy barriers between them.

This analysis reveals the preferred three-dimensional arrangement of the molecule in the gas phase or in solution. For similar benzylidene aniline structures, significant twisting between the planes of the aromatic rings has been observed. A detailed conformational analysis for this compound would provide a comprehensive understanding of its structural dynamics and how different conformers might influence its chemical and physical properties. Computational methods are essential for determining the global minimum energy and exploring the energy landscape of such flexible molecules.

Research Applications of 4 Fluoro N 4 Methoxybenzyl Aniline and Its Derivatives

Role as Synthetic Intermediates and Building Blocks in Complex Organic Synthesis

The strategic placement of fluoro and methoxy (B1213986) groups on the aniline (B41778) and benzyl (B1604629) moieties, respectively, makes 4-Fluoro-N-(4-methoxybenzyl)aniline a versatile building block in the intricate world of organic synthesis. Its utility stems from the ability to undergo various chemical transformations, allowing for the construction of more complex molecular architectures.

Precursors for Advanced Pharmaceutical Scaffolds

The core structure of this compound serves as a foundational scaffold for the synthesis of advanced pharmaceutical intermediates. The presence of the aniline nitrogen and the aromatic rings allows for a variety of coupling reactions and modifications. For instance, derivatives of N-benzylaniline are key components in the synthesis of complex heterocyclic systems, which are prevalent in many biologically active compounds. The fluorinated phenyl ring and the methoxy-bearing benzyl group can influence the electronic properties and conformational flexibility of the resulting molecules, which are critical parameters in drug design.

The synthesis of various bioactive compounds often involves the use of aniline derivatives as starting materials. For example, the synthesis of certain 4-anilinoquinolinylchalcone derivatives with anticancer properties involves reacting substituted anilines with other chemical entities. nih.gov This highlights the role of aniline-based structures as key components in building complex molecules with potential therapeutic applications.

Utility in the Development of Ligands for Homogeneous Catalysis

While direct research on this compound in catalysis is not extensively documented, the broader class of N-alkylanilines and their derivatives are recognized for their potential in coordination chemistry. researchgate.net The nitrogen atom in the aniline moiety can act as a ligand, coordinating with metal centers to form catalysts. The electronic nature of the substituents on both aromatic rings can be fine-tuned to modulate the properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity in homogeneous catalysis. The related compound, 4-fluoroaniline (B128567), has been evaluated for the production of ligands for such catalytic processes. wikipedia.org

Exploration in Medicinal Chemistry Research and Drug Discovery Endeavors

The structural motifs present in this compound are of significant interest to medicinal chemists. The combination of a fluorinated ring, a common feature in many modern pharmaceuticals due to its ability to enhance metabolic stability and binding affinity, and the N-benzyl aniline framework provides a promising starting point for the discovery of new drugs.

Design and Synthesis of Novel Biologically Relevant Molecules

The development of novel, biologically active molecules is a cornerstone of medicinal chemistry. nih.govnih.gov The synthesis of derivatives from core structures like N-benzylaniline is a common strategy. researchgate.net For instance, N-benzylideneaniline derivatives have been designed and synthesized as potential inhibitors of Toll-like receptor 2 (TLR2), which is a target for inflammatory diseases. nih.gov Similarly, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, showing potential as anticancer agents. nih.gov

Schiff base compounds, which can be formed from aniline derivatives, are recognized as important fine chemicals and pharmaceutical substrates due to their ease of preparation and the ability to modify their steric and electronic properties. nih.govresearchgate.net This versatility allows for the creation of large libraries of compounds for screening against various biological targets.

Structure-Activity Relationship (SAR) Studies of N-Benzyl Anilines and Analogues

Understanding the relationship between a molecule's structure and its biological activity is crucial for optimizing lead compounds in drug discovery. SAR studies on N-benzyl anilines and their analogues involve systematically modifying different parts of the molecule and assessing the impact on its biological effect.

For example, in the development of USP1/UAF1 inhibitors, extensive SAR studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives led to the identification of compounds with nanomolar potency. nih.gov These studies often explore the effects of substituents on the aromatic rings. In another instance, SAR studies of benzophenone (B1666685) derivatives as HIV non-nucleoside reverse transcriptase inhibitors involved modifications to the aniline C-ring to improve potency. acs.org Similarly, the development of TLR2 inhibitors involved the synthesis and evaluation of 50 N-benzylideneaniline compounds to establish a clear SAR. nih.gov The cytotoxicity of certain 4-anilinoquinolinylchalcone derivatives was found to be influenced by the nature of substituents on the phenyl rings, with electron-donating groups showing a different activity profile than electron-withdrawing groups. nih.gov

In Silico Approaches for Molecular Design in Drug Discovery

Computational methods, or in silico approaches, are increasingly used to accelerate the drug discovery process. Molecular docking, a key in silico technique, predicts how a small molecule binds to a protein target. This allows researchers to prioritize which compounds to synthesize and test in the lab.

For instance, in the design of TLR2 inhibitors, computer-aided drug design (CADD) was used to help design a library of N-benzylideneaniline compounds. nih.gov Molecular docking simulations were also used to understand how the most potent compound bound to the TLR2 active site. nih.gov In the development of androgen receptor antagonists, pharmacophore-based studies and molecular docking were used to screen a large number of compounds and guide the synthesis of promising candidates. nih.govresearchgate.net These computational studies provide valuable insights into the potential interactions between a ligand and its target, aiding in the rational design of new therapeutic agents.

Contributions to Materials Science Research

The exploration of novel organic molecules for advanced materials is a cornerstone of materials science. Within this context, this compound and its derivatives have emerged as compounds of interest, particularly in the realms of conducting polymers and optoelectronics. Their tailored molecular structure, featuring a fluorinated aniline core and a methoxybenzyl group, offers a unique combination of electronic and steric properties that can be harnessed for the development of new functional materials. This section delves into the research applications of these compounds, focusing on their role in the synthesis of conducting polymer composites and their potential in optoelectronic devices and sensors.

Synthesis of Conducting Polymer Composites

Conducting polymers, or synthetic metals, have garnered significant attention due to their unique electrical properties combined with the processability and mechanical flexibility of polymers. nih.gov Polyaniline (PANI) is one of the most extensively studied conducting polymers owing to its good environmental stability, controllable conductivity, and ease of synthesis. nih.govrsc.orgyoutube.com The properties of PANI can be tuned by modifying the aniline monomer with various substituents. rsc.org While direct studies on the polymerization of this compound are not extensively documented in the reviewed literature, the behavior of related aniline derivatives provides a strong indication of its potential in this area.

The synthesis of conducting polymers from aniline and its derivatives is typically achieved through chemical or electrochemical oxidative polymerization in an acidic medium. nih.govyoutube.com The presence of substituents on the aniline ring or the nitrogen atom can significantly influence the polymerization process and the properties of the resulting polymer. For instance, the introduction of a fluorine atom, as seen in 4-fluoroaniline, can enhance properties such as thermal stability and chemical resistance due to the strength of the C-F bond. researchgate.net Copolymers of aniline and 4-fluoroaniline have been successfully synthesized and doped with silver nanoparticles to create conducting nanocomposites. researchgate.net These composites exhibit good solubility in organic solvents and show promise for applications in batteries, electrodes, and sensors. researchgate.net

The N-substitution on the aniline monomer, as in the case of the 4-methoxybenzyl group, also plays a crucial role. N-alkylation of aniline has been shown to improve the solubility of the resulting polymer in common organic solvents, although it can sometimes lead to a decrease in electrical conductivity. researchgate.net For example, Poly(N-methylaniline) (PNMA), an N-substituted derivative of PANI, exhibits higher solubility but lower electrical conductivity compared to the unsubstituted PANI. mdpi.com However, the conductivity of such derivatives can be enhanced through doping processes. mdpi.com

Given these precedents, it is plausible that this compound could be polymerized, likely through oxidative methods, to produce a novel conducting polymer. The resulting polymer would be expected to possess a combination of properties derived from its substituents: enhanced solubility and processability from the N-methoxybenzyl group and modified electronic properties and stability from the fluorine atom. The synthesis of composites, for instance by incorporating metallic nanoparticles, could further enhance the electrical conductivity of the polymer derived from this compound.

Table 1: Comparison of Properties of Polyaniline and its Derivatives

| Polymer | Monomer | Key Properties | Potential Applications |

|---|---|---|---|

| Polyaniline (PANI) | Aniline | High conductivity (doped), good environmental stability. rsc.orgyoutube.com | Rechargeable batteries, anti-corrosion coatings, sensors. nih.gov |

| Poly(4-fluoroaniline) | 4-Fluoroaniline | Enhanced thermal and chemical stability. researchgate.net | Components in electronic devices requiring stability. |

| Poly(aniline-co-4-fluoroaniline) | Aniline and 4-Fluoroaniline | Good solubility, crystalline nature. researchgate.net | Electrodes, electrochromic devices, biosensors. researchgate.net |

| Poly(N-methylaniline) (PNMA) | N-Methylaniline | Higher solubility in organic solvents, lower conductivity than PANI. mdpi.com | Processable conducting materials. |

Potential in Optoelectronic Applications and Sensor Development

The unique electronic and optical properties of conjugated polymers make them suitable for a wide range of optoelectronic applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. mdpi.commdpi.com The ability to absorb and emit light, coupled with their charge-transport capabilities, is central to their function in these devices. mdpi.com The molecular structure of the polymer plays a critical role in determining these properties.

While direct applications of polymers derived from this compound in optoelectronic devices are not yet reported, the characteristics of structurally similar compounds suggest significant potential. For example, benzylideneaniline (B1666777) compounds, which share a similar Schiff base-like structure, have been investigated for their nonlinear optical (NLO) properties. These properties are crucial for applications in optical signal processing and data storage.

Furthermore, the development of conducting polymer-based sensors is a rapidly growing field. rsc.org Polyaniline and its derivatives are effective materials for sensors that detect various gases, such as ammonia (B1221849) and hydrogen sulfide, as well as changes in pH and humidity. rsc.org The sensing mechanism often relies on the change in the polymer's conductivity upon interaction with the analyte. The introduction of specific functional groups into the polymer structure can enhance both the sensitivity and selectivity of the sensor.

The presence of the fluoro and methoxybenzyl groups in this compound could impart specific sensing capabilities to its corresponding polymer. The fluorine atom can influence the electronic properties and interaction with analytes, while the methoxy group can affect the polymer's morphology and surface chemistry. Thin films of polymers derived from substituted anilines have shown high sensitivity to moisture and ammonia, and they can operate at room temperature, which is a significant advantage for practical applications. rsc.org

Table 2: Potential Optoelectronic and Sensor Applications of Substituted Aniline Polymers

| Application Area | Key Property | Relevant Polymer Derivatives |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Electroluminescence, charge transport. mdpi.com | Conjugated polymers with tunable band gaps. youtube.com |

| Organic Photovoltaics (OPVs) | Broad light absorption, efficient charge separation. mdpi.com | Polymers with tailored highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) levels. |

| Nonlinear Optical (NLO) Devices | High nonlinear optical coefficients. | Benzylideneaniline derivatives. |

| Chemical Sensors (Gases, Humidity) | Change in electrical conductivity upon analyte exposure. rsc.org | Polyaniline and its substituted derivatives. rsc.org |

Future Directions and Emerging Research Avenues

Development of Greener and More Efficient Synthetic Routes

The chemical industry is increasingly focused on developing environmentally friendly and efficient synthetic methods. rsc.orgresearcher.life For the synthesis of N-aryl benzylamines like 4-Fluoro-N-(4-methoxybenzyl)aniline, traditional methods often involve multi-step procedures with significant waste generation. harvard.edu A common and effective method for synthesizing such secondary amines is reductive amination. commonorganicchemistry.comredalyc.org This process typically involves the reaction of an aldehyde (4-methoxybenzaldehyde) with an amine (4-fluoroaniline) to form an imine intermediate, which is then reduced to the desired amine. Common reducing agents for this reaction include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaCNBH3), and sodium triacetoxyborohydride (B8407120) (STAB). commonorganicchemistry.com

Future research is directed towards making these processes more sustainable. One promising area is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, reducing waste and cost. researchgate.net For instance, an N-doped graphene sheet-coated cobalt catalyst has shown high efficiency in the one-pot reductive amination of nitrobenzene (B124822) with benzaldehyde, achieving a 99. 5% yield of N-benzylaniline over multiple cycles. researchgate.net The development of biocatalysis, using enzymes to carry out chemical transformations, also presents a green alternative. This approach offers high selectivity and operates under mild conditions, further reducing the environmental impact. covestro.com The use of renewable resources, such as plant biomass, to produce starting materials like aniline (B41778) is another key area of development for a more sustainable chemical industry. covestro.com

Investigation of Advanced Spectroscopic Probes and Dynamic Structural Studies

Advanced spectroscopic techniques are crucial for the detailed characterization of molecules like this compound. While standard techniques like Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy provide basic structural information, more advanced methods can offer deeper insights into the molecule's dynamic behavior and electronic properties.

Dynamic NMR spectroscopy, for example, can be used to study restricted rotation around the C-N bond in aniline derivatives. nanalysis.comresearchgate.netnih.gov This can provide valuable information about the conformational dynamics and energy barriers of the molecule. The study of rotational isomers in related molecules, such as amide-substituted squaraine dyes, has been successfully carried out using a combination of spectroscopic and computational methods. nih.gov

Furthermore, the development of specialized fluorescent probes based on aniline derivatives is an active area of research. rsc.orgnih.gov These probes can be designed to detect specific analytes, such as pH changes or the presence of certain gases like carbon dioxide, with high sensitivity and selectivity. rsc.org The photophysical properties of aniline derivatives can be fine-tuned by altering their substituents, making them versatile components in the design of new chemosensors. rsc.org

Comprehensive Computational Modeling of Reactivity and Interaction Mechanisms

Computational chemistry offers powerful tools to understand the structure, reactivity, and interaction mechanisms of molecules at an atomic level. nih.gov Density Functional Theory (DFT) calculations, for instance, can be used to predict the geometric and electronic properties of fluorinated aniline derivatives. nih.gov Such studies can elucidate the impact of fluorine substitution on noncovalent interactions like hydrogen and halogen bonds, which are critical in biological systems and material science.

Computational models can also be used to study the reaction mechanisms of synthetic routes, helping to optimize reaction conditions and design more efficient catalysts. For example, computational studies can provide insights into the transition states and energy profiles of reactions like the reductive amination used to synthesize this compound. Understanding these details can aid in the development of greener and more efficient synthetic protocols.

Expanding the Scope of Derivatization for Novel Functional Materials and Chemical Probes

The derivatization of this compound opens up possibilities for creating a wide range of novel functional materials and chemical probes. The presence of the fluoro and methoxy (B1213986) groups, along with the secondary amine linkage, provides multiple sites for chemical modification.

Aniline derivatives are key components in the synthesis of conductive polymers like polyaniline. acs.org By incorporating this compound or its derivatives into polymer chains, it may be possible to create new materials with tailored electronic and optical properties for applications in electronics and sensors. The thermal properties of such materials can also be influenced by fluorination. aps.org

Q & A

[Basic] What synthetic methodologies are recommended for preparing 4-Fluoro-N-(4-methoxybenzyl)aniline, and how can reaction conditions be optimized?

The synthesis of this compound can be approached via reductive amination , a method validated for analogous compounds. For example, N-(4-methoxybenzyl)aniline is synthesized using 4-methoxybenzaldehyde and aniline with a Pd/NiO catalyst under H₂ at 25°C for 10 hours, achieving 93% yield . Adapting this for the fluoro derivative would involve substituting aniline with 4-fluoroaniline . Key considerations include:

- Catalyst loading : Pd/NiO (1.1 wt%) is effective, but fluorinated substrates may require adjustments.

- Solvent and temperature : Reactions are typically run in neat conditions at ambient temperature, but polar solvents (e.g., MeCN) could improve solubility for fluorinated reactants.

- Purification : Column chromatography (silica gel, pentane/EtOAc) or recrystallization (isopropanol) is recommended .

[Basic] Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?

1H NMR and 13C NMR are essential for structural confirmation. For N-(4-methoxybenzyl)aniline derivatives:

- Aromatic protons : Multiplets between δ 6.5–7.3 ppm (integration for two distinct aromatic rings).

- Methoxy groups : Singlet at δ ~3.7–3.8 ppm (OCH₃).

- Methylene bridge : Singlet at δ ~4.0–4.2 ppm (N-CH₂-Ar) .

Mass spectrometry (ESI-HRMS) confirms molecular weight (expected [M+H]+ for C₁₄H₁₃FNO: 246.1036).

[Advanced] How can researchers overcome low yields in sulfonylation reactions involving this compound derivatives?

Sulfonylation of N-(4-methoxybenzyl)aniline derivatives often faces challenges due to steric hindrance or electron-withdrawing substituents. Evidence from analogous systems suggests:

- Temperature optimization : Increasing to 60°C improves reaction kinetics .

- Base selection : Replace pyridine with stronger bases (e.g., triethylamine) or use excess aniline as a base surrogate .

- Stoichiometry : Two equivalents of sulfonyl chloride enhance conversion rates .

[Advanced] What computational strategies are effective for predicting the electronic properties of this compound?

Density Functional Theory (DFT) calculations can model:

- Electron distribution : Fluorine’s electronegativity alters charge density on the aniline ring, affecting reactivity in electrophilic substitutions.

- HOMO-LUMO gaps : Predict redox behavior and stability.

Software like Gaussian or ORCA is recommended, with basis sets (e.g., B3LYP/6-31G*) validated for aromatic amines .

[Basic] What purification techniques are optimal for isolating this compound?

- Column chromatography : Use silica gel with gradients of pentane/EtOAc (e.g., 8:2 to 7:3) .

- Recrystallization : Isopropanol or ethanol yields high-purity crystals .

- Evaporation : Direct solvent removal under reduced pressure is suitable for crude products .

[Advanced] How should researchers address discrepancies in crystallographic data for this compound?

SHELX programs (e.g., SHELXL) are industry standards for refining crystal structures. Key steps:

- Data collection : High-resolution (<1.0 Å) X-ray diffraction minimizes errors.

- Twinned data : Use the TWIN/BASF commands in SHELXL to model twin domains .

- Disorder modeling : Apply PART/SUMP restraints for flexible methoxy or methylene groups .

[Advanced] What mechanistic insights explain the stability of this compound under oxidative conditions?

The electron-donating methoxy group stabilizes the aromatic ring via resonance, while the fluoro substituent withdraws electron density, reducing susceptibility to oxidation. Experimental validation:

- Cyclic voltammetry : Measure oxidation potentials in acetonitrile.

- Accelerated degradation tests : Expose to H₂O₂/UV and monitor via HPLC .

[Basic] How does substituent positioning (fluoro vs. methoxy) influence the compound’s solubility and reactivity?

- Solubility : The methoxy group enhances solubility in polar solvents (e.g., DMSO), while fluorine reduces lipophilicity compared to non-fluorinated analogs.

- Reactivity : Fluorine directs electrophilic substitution to the meta position, whereas methoxy directs to the para position. Competitive directing effects require regioselectivity analysis via Hammett plots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.